

The Biological Activity of Digoxigenin Bisdigitoxoside: A Technical Guide

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Compound of Interest		
Compound Name:	Digoxigenin bisdigitoxoside	
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Abstract

Digoxigenin bisdigitoxoside, an active metabolite of the cardiac glycoside digoxin, has garnered significant interest for its potent biological activities, extending beyond its traditional role in cardiovascular medicine. This technical guide provides an in-depth overview of the core biological functions of Digoxigenin bisdigitoxoside, with a particular focus on its anticancer properties. We delve into its primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, and explore the downstream signaling pathways affected, including the induction of apoptosis via the Nur77-dependent pathway and the suppression of tumor growth through the inhibition of HIF-1α and NF-κB. This document summarizes key quantitative data, provides detailed experimental protocols for the assays discussed, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

Digoxigenin bisdigitoxoside is a cardenolide, a class of naturally derived steroids known for their effects on cardiac contractility. It is formed in the body through the metabolism of digoxin. [1] While its role in cardiology is well-established, recent research has illuminated its potential as an anticancer agent.[2] This guide aims to consolidate the current understanding of its biological activity, providing a technical resource for the scientific community.



Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of **Digoxigenin bisdigitoxoside** is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by **Digoxigenin bisdigitoxoside** leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels.[3] This disruption of ion homeostasis is the foundational event that triggers a cascade of downstream cellular responses.

Quantitative Data: Na+/K+-ATPase Inhibition

The inhibitory potency of **Digoxigenin bisdigitoxoside** and its parent compound, digoxin, against Na+/K+-ATPase has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition.

Compound	Isoform	Ki (nM)	Reference
Digoxigenin bisdigitoxoside	α1β1	196	[4]
Digoxigenin bisdigitoxoside	α2β1	74	[4]
Digoxin	-	147	[5]
Digoxigenin	-	194	[5]

Anticancer Activity

The anticancer effects of **Digoxigenin bisdigitoxoside** and other cardiac glycosides are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Cytotoxicity in Cancer Cell Lines

While specific IC50 values for **Digoxigenin bisdigitoxoside** are not widely reported across a broad spectrum of cancer cell lines, data for its parent compound, digoxin, and the related cardiac glycoside, digitoxin, provide valuable insights into its potential cytotoxic potency.

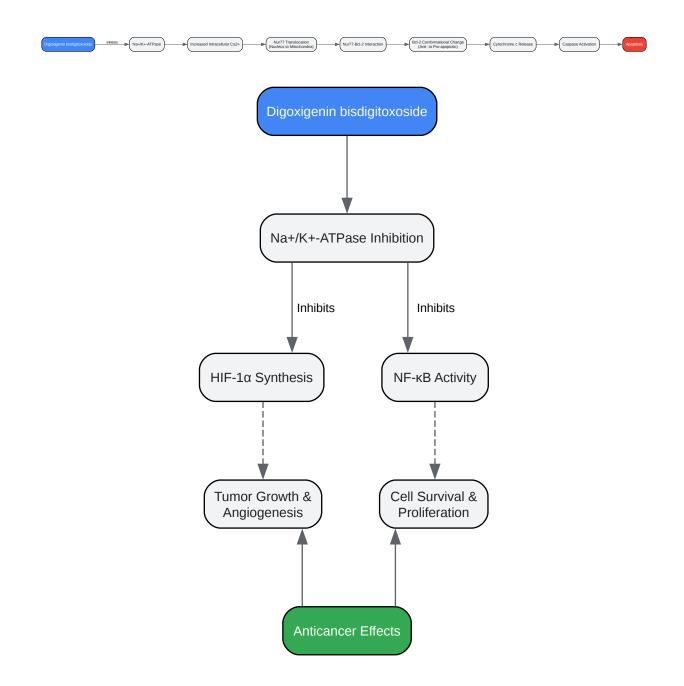


Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
Digitoxin	TK-10	Renal Adenocarcinoma	3-33	[6]
Digitoxin	HeLa	Cervical Cancer	28	[7]
Digoxin	SKOV-3	Ovarian Cancer	250	[8]
Digitoxin	SKOV-3	Ovarian Cancer	400	[8]
Ouabain	MDA-MB-231	Breast Cancer	89	[9]
Digoxin	MDA-MB-231	Breast Cancer	~164	[9]
Ouabain	A549	Lung Cancer	17	[9]
Digoxin	A549	Lung Cancer	40	[9]

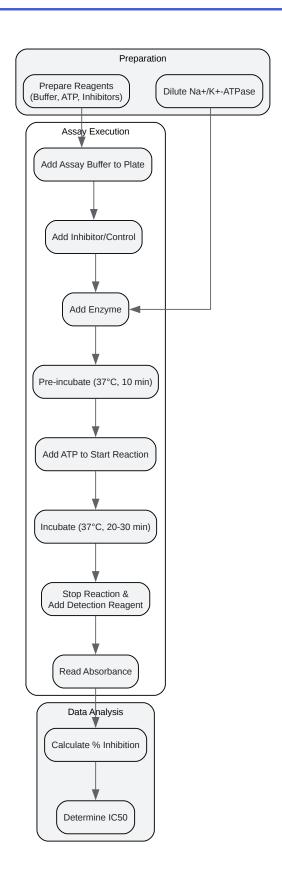
Induction of Apoptosis: The Nur77-Dependent Pathway

A key mechanism underlying the apoptotic effects of cardiac glycosides is the activation of the Nur77-dependent pathway.[2] Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria in response to apoptotic stimuli.[3][10] In the mitochondria, Nur77 interacts with the anti-apoptotic protein BcI-2, inducing a conformational change that converts BcI-2 into a pro-apoptotic molecule.[10][11] This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[3]









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